molecular formula C12H14BrNO B13492381 1-(7-Bromobenzofuran-2-yl)butan-1-amine

1-(7-Bromobenzofuran-2-yl)butan-1-amine

Cat. No.: B13492381
M. Wt: 268.15 g/mol
InChI Key: LMVNITAOQCKNHK-UHFFFAOYSA-N
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Description

1-(7-Bromobenzofuran-2-yl)butan-1-amine is an organic compound with the molecular formula C12H14BrNO. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. The presence of a bromine atom at the 7th position of the benzofuran ring and a butan-1-amine group makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromobenzofuran-2-yl)butan-1-amine typically involves the bromination of benzofuran followed by the introduction of the butan-1-amine group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 7th position. The subsequent step involves the reaction of the brominated benzofuran with butan-1-amine under suitable conditions to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromobenzofuran-2-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or reduction of the amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

1-(7-Bromobenzofuran-2-yl)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(7-Bromobenzofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in binding to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(7-Chlorobenzofuran-2-yl)butan-1-amine: Similar structure but with a chlorine atom instead of bromine.

    1-(7-Fluorobenzofuran-2-yl)butan-1-amine: Contains a fluorine atom at the 7th position.

    1-(7-Iodobenzofuran-2-yl)butan-1-amine: Features an iodine atom at the 7th position.

Uniqueness

1-(7-Bromobenzofuran-2-yl)butan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated counterparts. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior and biological activity.

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

1-(7-bromo-1-benzofuran-2-yl)butan-1-amine

InChI

InChI=1S/C12H14BrNO/c1-2-4-10(14)11-7-8-5-3-6-9(13)12(8)15-11/h3,5-7,10H,2,4,14H2,1H3

InChI Key

LMVNITAOQCKNHK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC2=C(O1)C(=CC=C2)Br)N

Origin of Product

United States

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